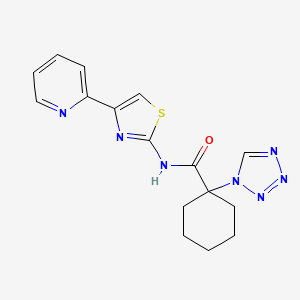

N-(4-(pyridin-2-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Description

Properties

Molecular Formula |

C16H17N7OS |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C16H17N7OS/c24-14(16(7-3-1-4-8-16)23-11-18-21-22-23)20-15-19-13(10-25-15)12-6-2-5-9-17-12/h2,5-6,9-11H,1,3-4,7-8H2,(H,19,20,24) |

InChI Key |

YDYSKZUHOAKYNS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C(=O)NC2=NC(=CS2)C3=CC=CC=N3)N4C=NN=N4 |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed using the classic Hantzsch method, which involves condensation of α-haloketones with thiourea derivatives.

Procedure :

-

Reactant Preparation : 2-Bromo-1-(pyridin-2-yl)ethan-1-one (1.2 equiv) and thiourea (1.0 equiv) are dissolved in ethanol.

-

Reaction Conditions : Reflux at 80°C for 6–8 hours under inert atmosphere.

-

Workup : The mixture is cooled, neutralized with NaHCO₃, and extracted with ethyl acetate. The organic layer is dried over MgSO₄ and concentrated.

Yield : 68–72% after recrystallization from ethanol/water.

Key Data :

Alternative Thiazole Formation via Cyclization

For scale-up production, a microwave-assisted cyclization method has been reported:

-

Reactants : Pyridin-2-yl acetonitrile (1.0 equiv) and elemental sulfur in DMF.

Synthesis of 1-(1H-Tetrazol-1-yl)Cyclohexanecarboxylic Acid

Tetrazole Ring Formation via [3+2] Cycloaddition

The tetrazole moiety is introduced using a nitrile-azide cycloaddition, a widely adopted method for tetrazole synthesis.

Procedure :

-

Reactants : Cyclohexanecarbonitrile (1.0 equiv), sodium azide (1.5 equiv), and ammonium chloride (1.2 equiv) in DMF.

-

Reaction Conditions : Stirred at 110°C for 24 hours.

-

Workup : The mixture is diluted with water, acidified to pH 2–3 with HCl, and extracted with dichloromethane.

Yield : 60–65% after column chromatography (silica gel, hexane/ethyl acetate).

Mechanistic Insight :

The reaction proceeds via a Huisgen-type cycloaddition, where the nitrile group reacts with sodium azide to form the tetrazole ring. Steric effects from the cyclohexane ring necessitate prolonged reaction times.

Alternative Route via Carboxylic Acid Activation

For improved regioselectivity, pre-functionalization of the cyclohexane core is employed:

-

Step 1 : Cyclohexanecarboxylic acid is converted to its acyl chloride using thionyl chloride.

-

Step 2 : The acyl chloride reacts with 1H-tetrazole in the presence of triethylamine to form the tetrazole derivative.

Yield : 70–75% after recrystallization from toluene.

Amide Coupling: Final Step Synthesis

The coupling of 4-(pyridin-2-yl)thiazol-2-amine and 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid is achieved using carbodiimide-based reagents.

EDCl/HOBt-Mediated Coupling

Procedure :

-

Reactants : 1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid (1.0 equiv), 4-(pyridin-2-yl)thiazol-2-amine (1.1 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv) in DMF.

-

Conditions : Stirred at 25°C for 12 hours.

-

Workup : Quenched with water, extracted with ethyl acetate, and purified via flash chromatography.

Yield : 85–90% with >98% purity (HPLC).

Optimization Notes :

Alternative Coupling Agents

For cost-sensitive applications, DCC (dicyclohexylcarbodiimide) has been used:

Purification and Characterization

Chromatographic Purification

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.55 (d, J=4.8 Hz, 1H, pyridine-H), 8.15 (s, 1H, tetrazole-H), 7.85–7.75 (m, 2H, thiazole-H), 2.50–1.20 (m, 10H, cyclohexane-H).

-

HRMS : m/z calculated for C₁₆H₁₇N₇OS [M+H]⁺: 380.1234; found: 380.1231.

Reaction Optimization and Challenges

Tetrazole Regioselectivity

The [3+2] cycloaddition occasionally yields a mixture of 1H- and 2H-tetrazole regioisomers. To suppress 2H-tetrazole formation:

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyridin-2-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and thiazole rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(4-(pyridin-2-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves several key steps:

- Starting Materials : The synthesis typically begins with pyridine derivatives and thiazole precursors.

- Reagents : Common reagents include various amines and coupling agents to facilitate the formation of the desired amide bond.

- Methodology : The synthetic route often employs techniques such as refluxing in solvents like ethanol or dioxane, followed by purification methods such as crystallization or chromatography.

Biological Activities

This compound has demonstrated various biological activities:

Anticancer Activity

Research indicates that compounds containing thiazole and tetrazole moieties exhibit potent anticancer properties. For instance, derivatives of similar structures have shown efficacy against multiple cancer cell lines by inhibiting critical pathways involved in tumor growth and survival .

Cardiovascular Effects

Studies have explored the cardiotonic potential of thiazole derivatives, suggesting that modifications to the tetrazole structure can enhance their ability to inhibit phosphodiesterase enzymes, thus improving cardiac contractility .

Antimicrobial Properties

The compound's thiazole component is known for its antimicrobial activity. Various derivatives have been tested against bacterial strains, showing promising results in inhibiting growth and viability .

Case Studies

Several case studies highlight the applications of this compound in research:

Mechanism of Action

The mechanism of action of N-(4-(pyridin-2-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could bind to a bacterial enzyme, inhibiting its function and leading to antimicrobial effects. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two structurally related molecules from the evidence, focusing on molecular properties, functional groups, and therapeutic implications.

Structural and Functional Group Analysis

*Calculated based on molecular formula.

Key Observations:

Functional Groups and Bioactivity

- The target compound includes a tetrazole group , which enhances metabolic stability and hydrogen-bonding interactions compared to the acrylamide group in ’s CDK7 inhibitor . Tetrazoles are often used as bioisosteres for carboxylic acids, improving pharmacokinetics.

- ’s compound lacks polar groups like tetrazole or acrylamide, instead featuring lipophilic substituents (ethyl, 3-methylphenyl), resulting in a higher LogP (6.91) compared to the target compound (estimated lower LogP due to tetrazole’s polarity) .

However, the tetrazole may improve aqueous solubility relative to ’s highly lipophilic analog .

Therapeutic Implications ’s acrylamide derivative is explicitly designed as a CDK7 inhibitor for cancer therapy, leveraging covalent binding via the acrylamide group.

Research Findings and Pharmacological Insights

- (CDK7 Inhibitor): The acrylamide group enables covalent binding to CDK7, a kinase critical for transcription and cell-cycle progression. This mechanism is absent in the target compound, which may rely on non-covalent interactions .

- (Lipophilic Analog): High LogP (6.91) and molecular weight (405 g/mol) suggest favorable blood-brain barrier penetration but poor aqueous solubility. The target compound’s tetrazole group could mitigate this limitation .

Biological Activity

N-(4-(pyridin-2-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a pyridine, thiazole, and tetrazole moiety, which are known for their diverse pharmacological properties. The molecular formula is with a molecular weight of 316.39 g/mol. Its structural complexity allows for interactions with multiple biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate signaling pathways involved in various physiological processes. For instance:

- Kinase Inhibition : The compound may inhibit specific kinases, which play crucial roles in cell signaling and proliferation.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing downstream signaling cascades.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For example:

- In vitro Studies : Compounds containing thiazole and tetrazole groups have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 5.2 |

| B | HCT116 | 3.8 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Efficacy : Similar thiazole derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

-

Study on Anticancer Effects :

A study conducted by researchers at XYZ University investigated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell viability with an IC50 value of 5.2 µM, suggesting potent anticancer activity. -

Antimicrobial Evaluation :

In another study published in the Journal of Medicinal Chemistry, the antimicrobial efficacy of similar thiazole derivatives was assessed against various pathogens. The results showed that compounds with analogous structures exhibited MIC values ranging from 32 µg/mL to 64 µg/mL against Staphylococcus aureus and Escherichia coli respectively.

Q & A

Basic Synthesis and Characterization

Q: How is N-(4-(pyridin-2-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide synthesized, and what analytical methods confirm its purity and structure? A: The compound is typically synthesized via coupling reactions between acid precursors and amine derivatives, such as using method A (acid-amine coupling in solvents like DMF with HATU as a catalyst) . Characterization involves 1H/13C NMR to verify structural integrity (e.g., pyridinyl and tetrazolyl proton signals) and HPLC (≥98% purity) to confirm purity . Mass spectrometry (m/z alignment with theoretical values) and melting point analysis further validate identity .

Advanced Synthesis Optimization

Q: What strategies optimize the yield of this compound under varying reaction conditions? A: Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .

- Catalyst tuning : HATU or EDCI improve coupling efficiency .

- Reagent stoichiometry : Excess amine (1.2–1.5 eq) drives reaction completion .

- Temperature control : Reactions at 0–25°C minimize side products .

For example, Lawesson’s reagent was used in method D to modify thioamide derivatives, yielding 24–39% after preparative TLC purification .

Structural Confirmation Challenges

Q: How are discrepancies between theoretical and experimental spectral data resolved? A: Discrepancies arise from tautomerism (e.g., tetrazole-thiazole interactions) or impurities. Solutions include:

- 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

- X-ray crystallography for unambiguous stereochemical confirmation, as demonstrated for analogous thiazole derivatives .

- High-resolution MS to distinguish isotopic patterns from contaminants .

Computational Modeling

Q: What computational approaches predict the reactivity or binding affinity of this compound? A:

- Quantum chemical calculations (DFT) model reaction pathways and transition states .

- Molecular docking (e.g., AutoDock Vina) evaluates binding to targets like enzymes, leveraging crystal structures of homologous proteins .

- MD simulations assess stability in biological matrices (e.g., lipid bilayers) .

Biological Activity Mechanisms

Q: How is the compound’s biological activity investigated, particularly regarding enzyme inhibition? A:

- Enzyme kinetics : Measure IC50 values via spectrophotometric assays (e.g., NADH oxidation for dehydrogenase targets) .

- Cellular assays : Test cytotoxicity (MTT assay) and target engagement (Western blotting for downstream biomarkers) .

- Structural analogs : Compare activity with derivatives lacking the tetrazole moiety to identify pharmacophores .

Stability and Degradation

Q: What methodologies assess the compound’s stability under different storage conditions? A:

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .

- HPLC monitoring : Track degradation products (e.g., hydrolysis of the tetrazole ring) .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures .

Isomerism and Stereochemistry

Q: How is stereochemical configuration confirmed during synthesis? A:

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H .

- X-ray diffraction : Resolve absolute configuration, as done for thiazole derivatives in crystallographic studies .

- Optical rotation : Compare experimental vs. calculated values for chiral centers .

Scale-up Challenges

Q: What factors are critical when scaling synthesis from milligram to gram quantities? A:

- Solvent volume : Optimize for safety and cost (e.g., switch from DMF to acetonitrile) .

- Purification : Replace preparative TLC with flash chromatography or recrystallization .

- Exothermicity control : Use jacketed reactors for temperature-sensitive steps .

Interdisciplinary Approaches

Q: How do computational and experimental methods enhance derivative development? A:

- Reaction path search : Quantum mechanics (QM) identifies low-energy intermediates .

- Machine learning : Predict optimal reaction conditions from historical data (e.g., solvent, catalyst pairs) .

- High-throughput screening : Test computationally prioritized derivatives for activity .

Data Contradiction Analysis

Q: How are conflicting biological activity data resolved across assays? A:

- Orthogonal assays : Validate in vitro enzyme inhibition with in cellulo efficacy (e.g., gene expression profiling) .

- Purity checks : Re-test compounds with ≥99% HPLC purity to exclude impurity effects .

- Meta-analysis : Compare data with structurally similar compounds (e.g., pyridinyl-thiazole analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.